6,7,8,9-Tetrahydro Carvedilol

Übersicht

Beschreibung

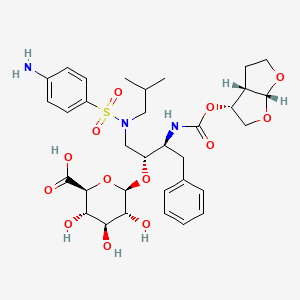

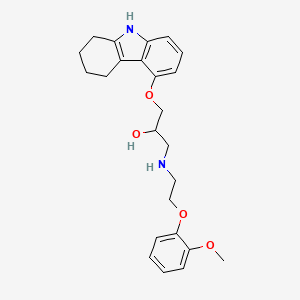

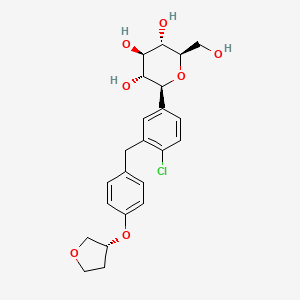

6,7,8,9-Tetrahydro Carvedilol is a compound with the molecular formula C24H30N2O4 and a molecular weight of 410.51 . It is related to Carvedilol, which is a non-selective beta-adrenergic antagonist used to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction .

Synthesis Analysis

The synthesis of Carvedilol, which 6,7,8,9-Tetrahydro Carvedilol is related to, has been improved by screening different solvents and bases using R software . The preparation of Carvedilol involves the reaction of 4-hydroxy carbazole with epichlorohydrin, which is then treated with 2-(2-methoxyphenoxy)ethanamine .Molecular Structure Analysis

The molecular structure of 6,7,8,9-Tetrahydro Carvedilol is represented by the formula C24H30N2O4 .Wissenschaftliche Forschungsanwendungen

Vascular Smooth Muscle Proliferation Inhibition

Carvedilol demonstrates potential in inhibiting vascular smooth muscle cell proliferation and migration, which is pivotal in the pathogenesis of atherosclerotic plaque formation and development of stenotic lesions after vascular injury. Studies have shown that carvedilol can markedly attenuate neointimal formation following balloon angioplasty, indicating its efficacy in treating disorders associated with abnormal vascular smooth muscle growth such as atherosclerosis and acute vascular wall injury (Ohlstein et al., 1993).

Antioxidative Properties

Carvedilol exhibits antioxidative properties by acting as both a metal chelator and a radical scavenger. It has shown efficacy in reducing low-density lipoprotein (LDL) oxidation and interacting selectively with different radicals. This property may contribute to its therapeutic potential beyond cardiovascular applications (Oettl et al., 2001).

Cardiovascular Therapeutics

Extensive research has been conducted on carvedilol's effectiveness in improving left ventricular function and survival in patients with chronic heart failure. It has been shown to produce dose-related improvements in heart function and reduce mortality and hospitalization rates (Bristow et al., 1996).

Solubility and Drug Delivery

The solubility of carvedilol in various solvents and its application in supercritical antisolvent precipitation have been studied, providing valuable insights for research and development in drug purification and production of micro/nanoparticles (Ha et al., 2019).

Chemotherapeutic Cardiotoxicity Protection

Carvedilol has shown protective effects against cardiotoxic side effects induced by doxorubicin, a potent anticancer drug. Its anti-oxidant activity has been effective in reducing free radical release and apoptosis in cardiomyocytes, suggesting its potential in mitigating chemotherapy-induced cardiotoxicity (Spallarossa et al., 2004).

Neuroprotective Activities

Carvedilol's neuroprotective capacity, particularly its modulatory actions at NMDA receptors and Na+ channels, has been demonstrated in studies. This highlights its potential role in treating neurological conditions (Lysko et al., 1998).

Corrosion Inhibition

Interestingly, carvedilol has been explored as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. This unconventional application leverages its physical adsorption properties, demonstrating the diverse potential of carvedilol beyond its primary medical uses (Fouda et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Carvedilol, which 6,7,8,9-Tetrahydro Carvedilol is related to, continues to be widely used in clinics for treating heart failure, left ventricular dysfunction, and hypertension . It is suggested that early initiation of Carvedilol could prevent disease progression in patients with compensated cirrhosis and CSPH .

Eigenschaften

IUPAC Name |

1-[2-(2-methoxyphenoxy)ethylamino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h4-6,9-12,17,25-27H,2-3,7-8,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZWFYYHJOWXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71752441 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

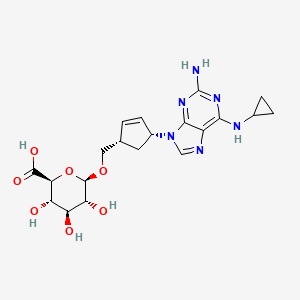

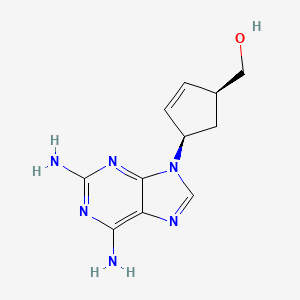

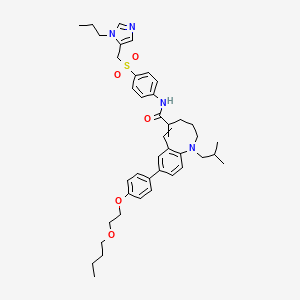

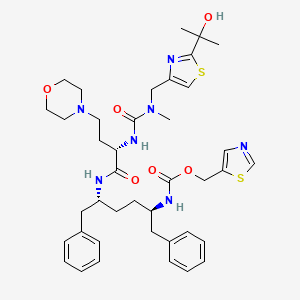

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)